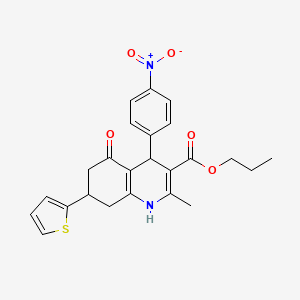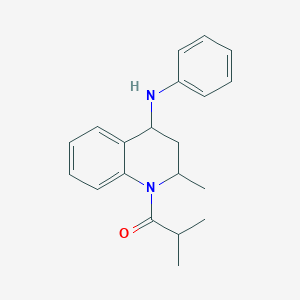![molecular formula C20H20N6OS B4046667 N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B4046667.png)
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
Overview
Description
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.14193046 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tumor Hypoxia Markers
Benzimidazole derivatives, particularly those radiolabeled with iodine-131, have been identified as potential markers for tumor hypoxia. These compounds accumulate in hypoxic cells but not in aerobic cells, allowing for the localization and slow elimination from tumors. Their uptake in organs, except the stomach, is minimal, and they clear quickly, making them suitable for use in nuclear medicine for cancer diagnosis and therapy monitoring (Zejun Li et al., 2005).
Antioxidant Properties
Novel benzimidazole derivatives have been synthesized and shown to exhibit significant in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, suggesting their potential as antioxidants. One compound demonstrated a higher inhibition of lipid peroxidation than butylated hydroxytoluene (BHT), indicating these derivatives could serve as effective antioxidants in biological systems (C. Kuş et al., 2004).
Antimicrobial and Antifungal Activity
Benzimidazole prodrugs have shown significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of alveolar hydatid disease (AHD), suggesting their use in treating AHD. These findings open the door for further investigation into benzimidazole prodrugs as viable options for combating parasitic infections (N. Walchshofer et al., 1990).
Corrosion Inhibition
Research into benzimidazole derivatives for the protection of mild steel in corrosive environments has identified these compounds as effective corrosion inhibitors. Their efficiency increases with concentration, and they exhibit mixed-type inhibition properties. This application is crucial for extending the lifespan of metal structures and components in industrial settings (M. Yadav et al., 2013).
Cerebral Ischemia Markers
The potential of nitroimidazole-based thioflavin-T derivatives, closely related to benzimidazole derivatives, as markers for cerebral ischemia has been explored. These compounds have shown specificity in locating cerebral ischemic tissue, offering a noninvasive method for demonstrating cerebral ischemia. This could improve the identification of patients who might benefit from aggressive therapy (Taiwei Chu et al., 2007).
Properties
IUPAC Name |
N-[3-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-3-18(27)21-14-8-6-7-13(11-14)19-24-25-20(26(19)2)28-12-17-22-15-9-4-5-10-16(15)23-17/h4-11H,3,12H2,1-2H3,(H,21,27)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCUGQQKIPHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE](/img/structure/B4046591.png)
![1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE](/img/structure/B4046599.png)
![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![5-benzylsulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B4046610.png)

![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046633.png)

![2,2-dimethyl-N-{3-[(4-nitrophenyl)amino]propyl}propanamide](/img/structure/B4046636.png)


![1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4046654.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4046655.png)
![N-[3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B4046659.png)
![11-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046672.png)
